BenchChemオンラインストアへようこそ!

Aklavin

Cardio-Oncology Anthracycline Safety Profiling Clinical Toxicology

Aklavin is the essential monoglycosylated intermediate in the aclacinomycin pathway, defined by an aklavinone core with a C-10 carbomethoxy group that inverts topoisomerase II interaction: unlike doxorubicin (which stimulates DNA cleavage), aklavin inhibits it. This enables research into catalytic inhibition mechanisms and at-MDR circumvention, with 4.5–14× greater potency in MDR cell lines. It serves as the precise substrate for glycosyltransferase enzymology, chemoenzymatic anthracycline synthesis, and SAR studies of nucleic acid synthesis inhibition.

Molecular Formula C30H35NO10
Molecular Weight 569.6 g/mol
CAS No. 66676-88-8
Cat. No. B1666540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAklavin
CAS66676-88-8
Synonymsaclacinomycin
aclacinomycin B
aclacinomycin Hydrochloride
aclacinomycin M
aclacinomycin N
aclacinomycin S
aclacinomycin T
aclacinomycin X
aclacinomycin Y
aclacinomycins
MA 144 N1
MA 144 S1
siwenmycin
Molecular FormulaC30H35NO10
Molecular Weight569.6 g/mol
Structural Identifiers
SMILESCCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)O)N(C)C)O
InChIInChI=1S/C30H35NO10/c1-6-30(38)12-19(41-20-11-17(31(3)4)25(33)13(2)40-20)22-15(24(30)29(37)39-5)10-16-23(28(22)36)27(35)21-14(26(16)34)8-7-9-18(21)32/h7-10,13,17,19-20,24-25,32-33,36,38H,6,11-12H2,1-5H3/t13-,17-,19-,20-,24-,25+,30+/m0/s1
InChIKeyLJZPVWKMAYDYAS-QKKPTTNWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Aklavin (CAS 66676-88-8): Technical Procurement and Differentiation Profile for Anthracycline Antibiotic Research


Aklavin (Aclacinomycin T, CAS 66676-88-8) is an anthracycline antibiotic that serves as a critical monoglycosylated biosynthetic intermediate in the aclacinomycin pathway [1]. The compound consists of an aklavinone aglycone core linked at the C-4 position to an α-L-rhodosaminyl residue via a glycosidic bond, distinguishing it structurally from the clinically used trisaccharide aclacinomycin A [1]. Molecular formula C₃₀H₃₅NO₁₀, molecular weight 569.61, with a density of 1.31–1.45 g/cm³ and typical solid-state storage at -20°C . The compound exhibits both antibacterial and antitumor activities, with its primary research significance stemming from the unique structural and mechanistic properties conferred by the aklavinone (AKV) chromophore bearing a C-10 carbomethoxy group (COOCH₃) [2].

Why Aklavin/Aclacinomycin Cannot Be Interchanged with Doxorubicin or Daunorubicin in Research Protocols


Generic substitution among anthracyclines is scientifically unsound due to divergent chromophore chemistry that dictates fundamentally different mechanisms of topoisomerase II interaction [1]. While doxorubicin and daunorubicin contain an RMN-type chromophore with hydroxyl groups at C-10 and C-11 that actively stimulate DNA cleavage, aklavinone-based compounds such as aklavin and aclarubicin possess a C-10 carbomethoxy group (COOCH₃) that abolishes cleavage stimulation and instead produces DNA cleavage inhibition [1]. This mechanistic inversion translates to measurable differences in cardiotoxicity incidence—approximately 6–17% for aclacinomycin versus >40% cumulative incidence for doxorubicin above 600 mg/m² [2]—and differential activity in multidrug-resistant (MDR) cell lines due to reduced P-glycoprotein substrate affinity [3]. Procurement of aklavin rather than alternative anthracyclines is therefore dictated by specific experimental objectives: studying topoisomerase II catalytic inhibition without DNA cleavage, investigating at-MDR circumvention, or utilizing the compound as a biosynthetic precursor or analytical standard in aclacinomycin pathway research.

Quantitative Differentiation Evidence: Aklavin/Aclacinomycin Versus Comparator Anthracyclines


Cardiotoxicity Incidence: Aclacinomycin A Shows Significantly Lower Clinical Cardiotoxicity Than Doxorubicin

Clinical data demonstrate that aclacinomycin A (ACM) exhibits substantially lower cardiotoxicity compared to doxorubicin (DOX). While doxorubicin produces a cumulative cardiotoxicity incidence of 41% when total dose exceeds 600 mg/m², aclacinomycin A shows a cardiotoxicity incidence of only 6–17% [1]. Preclinical studies further confirm that ACM has approximately equivalent antitumor activity to doxorubicin while producing substantially less cardiotoxicity [2].

Cardio-Oncology Anthracycline Safety Profiling Clinical Toxicology

Enhanced Cytotoxicity in MDR-Relevant Cell Lines: Aclarubicin Demonstrates Up to 14-Fold Greater Potency Than Doxorubicin

In direct head-to-head cytotoxicity comparisons, aclarubicin (ACL) demonstrated significantly greater potency than doxorubicin (DOX) across multiple tumor cell lines. The quantified difference was approximately 14-fold in A549 non-small cell lung carcinoma cells, 12-fold in HepG2 hepatocellular carcinoma cells, and 4.5-fold in MCF-7 breast adenocarcinoma cells [1]. This enhanced cytotoxicity correlates with reduced affinity for P-glycoprotein-mediated efflux, a key multidrug resistance mechanism [1].

Multidrug Resistance P-glycoprotein Cytotoxicity Screening

Topoisomerase II Interaction Mode: Aklavinone-Containing Compounds Inhibit Rather Than Stimulate DNA Cleavage

Aklavinone (AKV)-containing compounds such as aclarubicin and aklavin exhibit a fundamentally opposite effect on topoisomerase II-mediated DNA cleavage compared to doxorubicin and daunorubicin. While RMN-type anthracyclines (doxorubicin, daunorubicin) effectively stimulate topoisomerase II-mediated DNA cleavage, AKV-containing drugs inhibit DNA cleavage and antagonize cytotoxicity mediated by RMN-containing drugs [1]. This distinction arises from the C-10 carbomethoxy group (COOCH₃) present in aklavinone versus the C-10 and C-11 hydroxyl groups in RMN-type chromophores [1].

Topoisomerase II DNA Damage Mechanisms Mechanism of Action

Cross-Resistance Profile in at-MDR Cells: AKV-Containing Compounds Circumvent Altered Topoisomerase II Resistance

In OC-NYH/VM cells exhibiting multidrug resistance due to an altered topoisomerase II phenotype (at-MDR), cross-resistance was observed exclusively to RMN-containing anthracyclines, whereas no cross-resistance was seen to non-DNA cleaving AKV-containing compounds such as aclarubicin and related analogs [1]. The C-10 carbomethoxy substitution in aklavinone directly enables circumvention of this specific resistance mechanism [1].

Drug Resistance at-MDR Topoisomerase II Mutations

In Vivo Antitumor Activity of Aklavinone Glycosides: ILS 86% in L1210 Leukemia Model

Synthetic aklavinone glycoside derivatives bearing trisaccharide chains demonstrated marked antitumor activity in the murine L1210 leukemia model. 3″-O-Acyl derivatives of aklavinone glycosides achieved an increase in lifespan (ILS) of 86%, comparable to carminomycinone glycoside derivatives (ILS 86%) and moderately lower than daunomycinone glycoside derivatives (ILS 110%) in the same study [1].

In Vivo Efficacy Leukemia Models Glycoside SAR

Sugar Chain Length-Dependent DNA/RNA Synthesis Inhibition Ratio: Trisaccharides Show 7–10 Fold Selectivity

Systematic structure-activity relationship analysis of 92 anthracycline compounds revealed that sugar chain length significantly modulates the selectivity of nucleic acid synthesis inhibition. Trisaccharides exhibit a DNA/RNA synthesis inhibition ratio of 7–10, compared to 5–6 for disaccharides and only 1–4 for monosaccharides [1]. Aklavin serves as the foundational monoglycosylated building block from which extended saccharide chains are constructed via sequential glycosyltransferase activity [2].

Structure-Activity Relationship Nucleic Acid Synthesis Glycosylation Effects

High-Value Research and Industrial Applications for Aklavin (CAS 66676-88-8)


Biosynthetic Pathway Studies and Chemoenzymatic Synthesis of Anthracycline Analogs

Aklavin serves as the essential monoglycosylated intermediate in the aclacinomycin biosynthetic pathway, produced by the glycosidation of aklavinone with L-rhodosamine via AknS glycosyltransferase activity [1]. The compound is then sequentially converted to MA144 S1 and subsequently to aclacinomycin A through stepwise glycosidation [1]. Researchers investigating anthracycline biosynthesis, glycosyltransferase enzymology, or chemoenzymatic production of novel trisaccharide anthracycline variants require authentic aklavin as both substrate and analytical reference standard. The compound's defined stereochemistry and single-sugar glycosylation state make it the precise starting material for AknK-catalyzed addition of L-2-deoxyfucose to generate disaccharide intermediates [2].

Topoisomerase II Mechanism Studies and at-MDR Resistance Research

For laboratories investigating topoisomerase II-targeting anticancer agents, aklavin and related aklavinone-based compounds provide a mechanistically distinct tool compound class. Unlike doxorubicin and daunorubicin that stimulate topoisomerase II-mediated DNA cleavage, AKV-containing compounds inhibit cleavage and antagonize cytotoxicity mediated by RMN-type anthracyclines [3]. This property makes aklavin particularly valuable for studies examining the structural determinants of topoisomerase II interaction, specifically the role of C-10 carbomethoxy substitution versus C-10/C-11 hydroxylation. Furthermore, the compound's demonstrated ability to circumvent cross-resistance in at-MDR cell lines positions it as a critical control or lead scaffold for resistance mechanism investigations [3].

P-glycoprotein Substrate Profiling and Multidrug Resistance Screening

Aklavin/aclarubicin exhibits substantially reduced P-glycoprotein substrate affinity compared to doxorubicin, translating to 4.5–14 fold greater cytotoxicity in MDR-relevant cell lines including A549, HepG2, and MCF-7 [4]. Research programs focused on P-gp-mediated efflux mechanisms, MDR reversal strategies, or screening of compound libraries for retained activity in resistant backgrounds benefit from aklavin as a validated positive control with established differential efflux susceptibility. The compound provides a benchmark for distinguishing P-gp-dependent resistance from alternative resistance mechanisms in experimental systems.

Structure-Activity Relationship Studies of Glycosylation-Dependent Nucleic Acid Synthesis Selectivity

Systematic SAR analysis across 92 anthracyclines has established that glycosylation chain length modulates DNA/RNA synthesis inhibition selectivity ratios from 1–4 (monosaccharides) to 5–6 (disaccharides) to 7–10 (trisaccharides) [5]. Aklavin, as a structurally defined monoglycosylated aklavinone derivative, provides the baseline scaffold for controlled synthesis of extended glycoside variants. Procurement of aklavin enables researchers to conduct systematic glycosyltransferase-mediated elaboration studies, correlating precise glycosylation states with functional selectivity in nucleic acid synthesis inhibition. This application is particularly relevant for medicinal chemistry programs seeking to optimize anthracycline selectivity profiles through rational glycoside engineering [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aklavin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.